3-Chloro-4,5-dicyclopropyl-4h-1,2,4-triazole
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Overview
Description
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole, with the chemical formula C8H10ClN3, is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles and features a chlorine atom and two cyclopropyl groups attached to the triazole ring . This compound has a molecular weight of 183.64 g/mol.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole. One common method involves cyclization of 3-chloro-4,5-dicyclopropyl-1H-1,2,4-triazole-1-carbaldehyde with hydrazine hydrate or its derivatives . The reaction typically occurs under reflux conditions in a suitable solvent.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized through efficient and scalable processes. specific proprietary methods used by manufacturers are often confidential.
Chemical Reactions Analysis
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like hydrazine derivatives, strong bases, and halogenating agents are commonly employed.
Major Products: The products formed depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex compounds.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole stands out due to its unique combination of cyclopropyl groups and chlorine substitution. Similar compounds include other 1,2,4-triazoles, but their specific substituents and properties differ.
Biological Activity
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10ClN3
- Molecular Weight : 183.6 g/mol
- CAS Number : 1343603-32-6
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. This interaction can lead to the disruption of essential biochemical pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacteria:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | E. coli, S. aureus | 5 µg/mL |
Triazole Derivative B | P. aeruginosa, B. subtilis | 3.12 µg/mL |
This compound | S. epidermidis, B. cereus | Not specified |
Studies have shown that triazoles can outperform traditional antibiotics in certain cases, indicating their potential as effective antimicrobial agents .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is crucial in treating fungal infections that are resistant to conventional therapies.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For example:
- In vitro studies demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A derivative similar to this compound showed promising results in inhibiting the growth of breast cancer cells in laboratory settings .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazoles against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values comparable to or lower than those of established antibiotics .
- Antifungal Screening : In a comparative study of antifungal agents, triazoles were found to be effective against resistant strains of fungi such as Candida albicans. The compound's ability to disrupt fungal cell membrane integrity was highlighted as a key factor in its efficacy .
- Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines revealed that triazole derivatives could significantly reduce cell viability at low concentrations .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
3-chloro-4,5-dicyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C8H10ClN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
VEJKCYFZYRHBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)Cl |
Origin of Product |
United States |
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